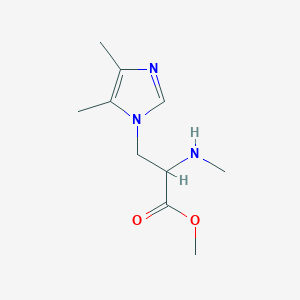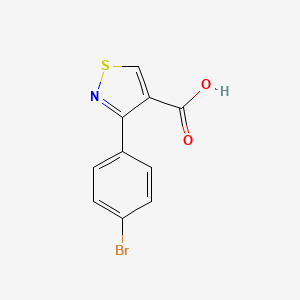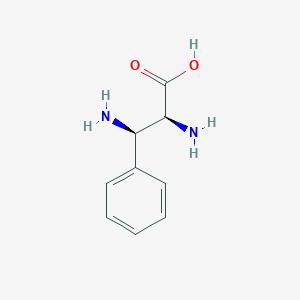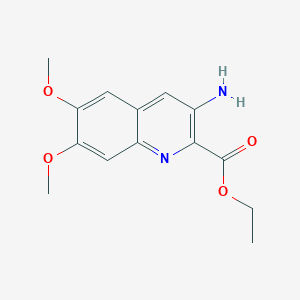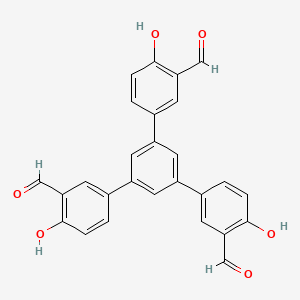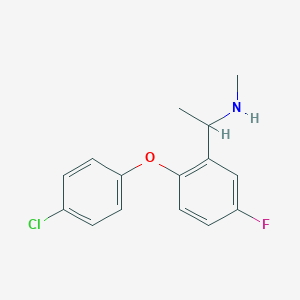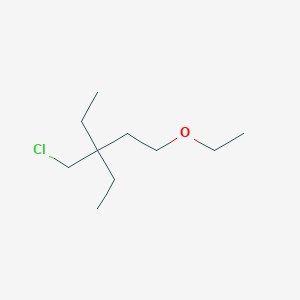
3-(Chloromethyl)-1-ethoxy-3-ethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1-ethoxy-3-ethylpentane is an organic compound characterized by the presence of a chloromethyl group, an ethoxy group, and an ethyl group attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-ethoxy-3-ethylpentane can be achieved through several synthetic routes. One common method involves the chloromethylation of 1-ethoxy-3-ethylpentane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-1-ethoxy-3-ethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate the substitution of the chlorine atom.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include alcohols or aldehydes.
Reduction: The primary product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-1-ethoxy-3-ethylpentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drug candidates, particularly those requiring specific functional groups for activity.
Material Science: It is used in the preparation of polymers and other materials with unique properties.
Agricultural Chemistry: The compound can be employed in the synthesis of agrochemicals, including pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-1-ethoxy-3-ethylpentane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The ethoxy and ethyl groups can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-1-ethoxy-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.
3-(Chloromethyl)-1-ethoxy-3-propylpentane: Similar structure but with a propyl group instead of an ethyl group.
3-(Chloromethyl)-1-methoxy-3-ethylpentane: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
3-(Chloromethyl)-1-ethoxy-3-ethylpentane is unique due to the specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the chloromethyl and ethoxy groups allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H21ClO |
|---|---|
Peso molecular |
192.72 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-ethoxy-3-ethylpentane |
InChI |
InChI=1S/C10H21ClO/c1-4-10(5-2,9-11)7-8-12-6-3/h4-9H2,1-3H3 |
Clave InChI |
BPVMQDCOTGZFBD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CCOCC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


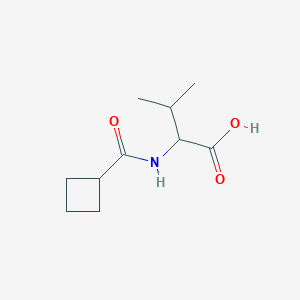
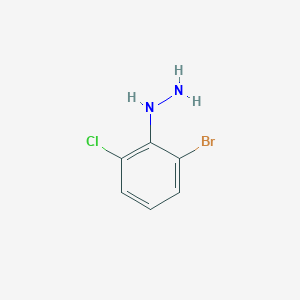
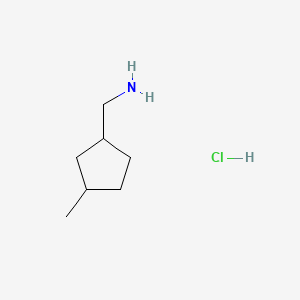

![5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13645840.png)

